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Compound of Interest

Compound Name:
1,5-Dimethyl-1H-pyrazole-4-

carbaldehyde

Cat. No.: B112370 Get Quote

An In-depth Technical Guide to 1,5-Dimethyl-1H-
pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties, synthesis, and potential applications of 1,5-Dimethyl-1H-pyrazole-4-
carbaldehyde. The information is intended to support research and development activities in

medicinal chemistry and organic synthesis.

Core Compound Properties
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole derivative with potential

applications as a building block in the synthesis of pharmaceuticals and agrochemicals.[1]
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Identifier Value

IUPAC Name 1,5-dimethyl-1H-pyrazole-4-carbaldehyde

CAS Number 25711-30-2[2]

Molecular Formula C₆H₈N₂O[2]

Molecular Weight 124.14 g/mol [2]

Canonical SMILES CC1=C(C=NN1C)C=O

InChI Key SGNRGSSHBKKIJR-UHFFFAOYSA-N[2]

Physical Properties
Property Value

Physical State Solid

Melting Point 60 °C

Boiling Point 110-112 °C at 760 Torr

logP (Octanol/Water Partition Coefficient) 0.541 (Crippen Method)

Water Solubility (log10ws) -3.24 (Crippen Method)

pKa 0.75 ± 0.10 (Predicted)

Spectroscopic Data
While detailed spectra are best obtained through direct analysis, the following provides an

overview of expected spectroscopic characteristics for 1,5-Dimethyl-1H-pyrazole-4-
carbaldehyde.

¹H NMR Spectroscopy:

Aldehyde Proton (-CHO): A singlet is expected in the range of δ 9.9-10.1 ppm.[3]

Pyrazole Ring Proton: A singlet is anticipated between δ 7.5-8.6 ppm.[3]

N-Methyl Protons (-NCH₃): A singlet is expected around δ 3.8-4.0 ppm.[3]
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C-Methyl Protons (-CCH₃): A singlet should appear in the region of δ 2.4-2.5 ppm.[3]

¹³C NMR Spectroscopy:

Expected signals for the aldehyde carbonyl, pyrazole ring carbons, and the two methyl

carbons.

Infrared (IR) Spectroscopy:

C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1720-1740

cm⁻¹.[4]

C-H Stretch (Aliphatic): Strong bands are anticipated between 2850-3000 cm⁻¹

corresponding to the methyl groups.[4]

C=N/C=C Stretch (Pyrazole Ring): Medium to weak absorptions are expected in the 1475-

1600 cm⁻¹ range.[4]

Mass Spectrometry (MS):

Molecular Ion Peak (M⁺): m/z = 124.[3]

Major Fragmentation Patterns: Loss of the formyl group (M-29) leading to a fragment at m/z

95, and loss of methyl groups (M-15).[3]

Synthesis and Reactivity
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is primarily synthesized via the Vilsmeier-Haack

reaction. An alternative route involves the oxidation of the corresponding alcohol.

Vilsmeier-Haack Reaction: An Experimental Protocol
This is a widely used method for the formylation of electron-rich heterocyclic compounds.

Workflow for Vilsmeier-Haack Synthesis
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Caption: Workflow of the Vilsmeier-Haack synthesis.

Materials:

1,5-Dimethyl-1H-pyrazole
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Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF)

Crushed ice

Sodium bicarbonate (NaHCO₃) or other suitable base

Dichloromethane (DCM) or other suitable organic solvent for extraction

Anhydrous magnesium sulfate or sodium sulfate

Ethanol or other suitable solvent for recrystallization

Procedure:

Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a

dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF. Cool the flask to

0 °C in an ice bath. Slowly add POCl₃ dropwise to the stirred DMF, ensuring the temperature

is maintained below 10 °C. The formation of a viscous, white precipitate indicates the

formation of the Vilsmeier reagent.

Formylation: Dissolve 1,5-Dimethyl-1H-pyrazole in a minimal amount of anhydrous DMF. Add

this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin

Layer Chromatography (TLC).

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully

pour it onto crushed ice with vigorous stirring.

Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium

bicarbonate until the pH is approximately 7-8.

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the

organic layers.
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Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium

sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by recrystallization from a suitable solvent such as

ethanol to yield pure 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde.

Oxidation of (1,5-dimethyl-1H-pyrazol-4-yl)methanol
An alternative synthetic route involves the oxidation of the corresponding pyrazole methanol

derivative.

Workflow for Oxidation Synthesis
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Oxidation Reaction

Purification
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Caption: Workflow for the oxidation of the corresponding alcohol.

Materials:
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(1,5-dimethyl-1H-pyrazol-4-yl)methanol

Manganese dioxide (MnO₂)

Acetone

Procedure:

Reaction Setup: In a round-bottom flask, dissolve (1,5-dimethyl-1H-pyrazol-4-yl)methanol in

acetone.

Oxidation: Add an excess of activated manganese dioxide to the solution. Heat the mixture

to reflux (approximately 60 °C) and stir for several hours. Monitor the reaction by TLC.

Work-up: After completion, cool the reaction mixture and filter through a pad of celite to

remove the manganese dioxide.

Concentration: Wash the celite pad with acetone and combine the filtrates. Remove the

solvent under reduced pressure.

Purification: Purify the resulting crude product by column chromatography on silica gel to

obtain 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde.

Biological Activity and Signaling Pathways
While 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is primarily utilized as a synthetic

intermediate, the pyrazole scaffold is a well-established pharmacophore found in numerous

biologically active compounds. Derivatives of pyrazole carbaldehydes have been reported to

exhibit a range of activities, including anticancer, anti-inflammatory, and antimicrobial

properties.[5][6]

Specific studies on the direct interaction of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde with

biological signaling pathways are limited. However, closely related pyrazole derivatives have

been shown to act as inhibitors of various kinases, which are key components of cellular

signaling pathways. For instance, certain pyrazole derivatives have been identified as inhibitors

of phosphoinositide 3-kinase (PI3K) and cyclin-dependent kinases (CDKs), both of which are

crucial in cancer cell proliferation and survival.[7]
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Illustrative Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth,

proliferation, and survival. Its dysregulation is a common feature in many cancers. Some

pyrazole derivatives have been shown to inhibit PI3K, thereby blocking downstream signaling.

Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition by a Pyrazole Derivative

Receptor Tyrosine Kinase (RTK)

PI3K

Activates

PIP3
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mTOR
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Cell Proliferation & Survival

Pyrazole Derivative
(e.g., PI3K Inhibitor)
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Caption: Inhibition of the PI3K/Akt/mTOR pathway by a pyrazole derivative.

Disclaimer: This diagram illustrates a general mechanism of action for some pyrazole-based

kinase inhibitors. The specific activity and targets of 1,5-Dimethyl-1H-pyrazole-4-
carbaldehyde have not been extensively characterized. This compound serves as a valuable

starting material for the synthesis of potentially bioactive molecules that may target such

pathways.

Safety and Handling
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde should be handled with appropriate safety

precautions in a well-ventilated laboratory fume hood.

Hazard Statements: May cause skin, eye, and respiratory irritation.

Precautionary Measures: Avoid contact with skin, eyes, and clothing. Wear protective gloves,

safety glasses, and a lab coat. In case of contact, rinse the affected area with plenty of water.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Keep the container tightly closed.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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